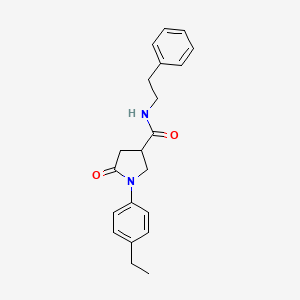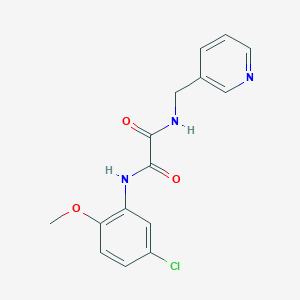![molecular formula C22H29N3O5 B5152325 diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate, also known as EMD-386088, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception, which may explain the compound's therapeutic effects.
Biochemical and Physiological Effects:
diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a role in stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for more targeted research. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore its potential as a treatment for anxiety and depression. Finally, research could investigate the development of more soluble forms of the compound to facilitate its use in experimental settings.
Métodos De Síntesis
The synthesis of diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate involves a multi-step process that begins with the reaction of 3,6-dichloroquinoline-4-carboxylic acid with diethyl oxalate in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-morpholinyl)propylamine in the presence of triethylamine to yield diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
diethyl 4-(3-morpholin-4-ylpropylamino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-3-29-21(26)16-6-7-19-17(14-16)20(18(15-24-19)22(27)30-4-2)23-8-5-9-25-10-12-28-13-11-25/h6-7,14-15H,3-5,8-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJUFVHGCKETRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diethyl 4-{[3-(morpholin-4-YL)propyl]amino}quinoline-3,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)

![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)


![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
